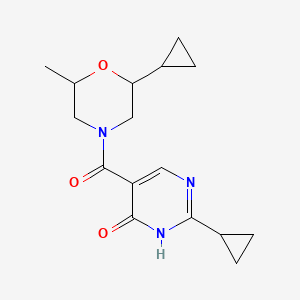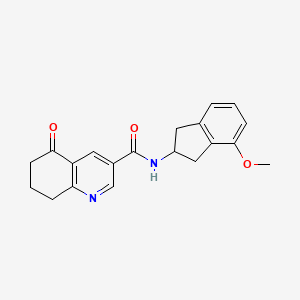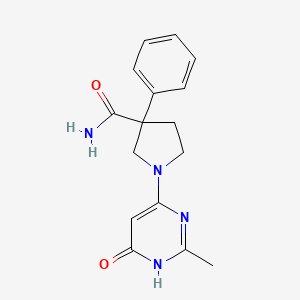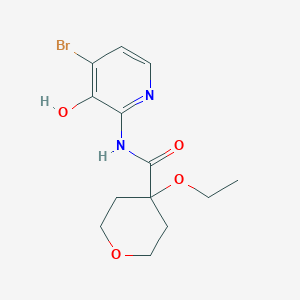![molecular formula C16H23N3O B7435842 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol, also known as BIBP 3226, is a selective antagonist for neuropeptide Y (NPY) receptors. It was first synthesized in 1992 and has since been used in various scientific research applications.
Mechanism of Action
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 acts as a selective antagonist for NPY receptors, specifically the Y1 and Y2 receptors. It blocks the binding of NPY to these receptors, thereby inhibiting the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The blockade of NPY receptors by 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior and improve cardiovascular function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 in lab experiments is its selectivity for NPY receptors, which allows for specific investigation into the role of these receptors in various physiological processes. However, one limitation is that it may not fully mimic the effects of genetic deletion of NPY receptors, as it only blocks the binding of NPY to these receptors rather than completely eliminating their function.
Future Directions
For the use of 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 in scientific research include investigating its potential therapeutic applications in obesity, anxiety, and cardiovascular diseases. It may also be used to investigate the role of NPY receptors in other physiological processes, such as pain modulation and immune function. Additionally, the development of more selective and potent NPY receptor antagonists may lead to further insights into the function of these receptors.
Synthesis Methods
The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 involves several steps. The first step is the synthesis of 4-(1H-benzimidazol-2-yl)piperidine, which is achieved by reacting 4-chloro-1H-benzimidazole with piperidine in the presence of a base. The second step involves the reaction of 4-(1H-benzimidazol-2-yl)piperidine with 2-bromo-1-butanol in the presence of a base to yield 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226.
Scientific Research Applications
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol 3226 has been used in various scientific research applications, including the study of the role of NPY receptors in obesity, anxiety, and cardiovascular diseases. It has also been used to investigate the effects of NPY on the hypothalamic-pituitary-adrenal axis and the regulation of food intake.
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-13(11-20)19-9-7-12(8-10-19)16-17-14-5-3-4-6-15(14)18-16/h3-6,12-13,20H,2,7-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCUPZSGYWFTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)


![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)

![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)

![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide](/img/structure/B7435865.png)

![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)